molecular formula C32H39NO8 B11090147 2-(Propan-2-yloxy)ethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-(Propan-2-yloxy)ethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11090147
M. Wt: 565.7 g/mol
InChI Key: AHZUBULUKXHBDN-UHFFFAOYSA-N
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Description

2-(Propan-2-yloxy)ethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yloxy)ethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and an ammonium acetate. The reaction conditions often require refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Hantzsch reaction, utilizing continuous flow reactors to enhance yield and purity. Catalysts and specific reaction conditions are fine-tuned to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the keto group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like thiols or amines replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Thiol or amine substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for synthesizing various biologically active molecules. Its complex structure allows for modifications that can lead to new compounds with potential therapeutic properties.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors, particularly targeting enzymes involved in metabolic pathways.

Medicine

Medicinally, this compound and its derivatives are explored for their anti-inflammatory, anti-cancer, and anti-microbial properties. They are tested in vitro and in vivo for their efficacy and safety.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or specific electronic properties.

Mechanism of Action

The mechanism of action of 2-(Propan-2-yloxy)ethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This interaction can disrupt metabolic pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Hexahydroquinoline derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.

    Quinoline derivatives: These compounds have a similar quinoline core but lack the hexahydro structure, resulting in different chemical and biological properties.

Uniqueness

The uniqueness of 2-(Propan-2-yloxy)ethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate lies in its specific substituents, which confer distinct chemical reactivity and biological activity. The presence of multiple methoxy groups and the hexahydroquinoline core make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C32H39NO8

Molecular Weight

565.7 g/mol

IUPAC Name

2-propan-2-yloxyethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C32H39NO8/c1-18(2)40-12-13-41-32(35)28-19(3)33-23-14-20(22-10-8-9-11-25(22)36-4)15-24(34)30(23)29(28)21-16-26(37-5)31(39-7)27(17-21)38-6/h8-11,16-18,20,29,33H,12-15H2,1-7H3

InChI Key

AHZUBULUKXHBDN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3OC)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)OCCOC(C)C

Origin of Product

United States

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